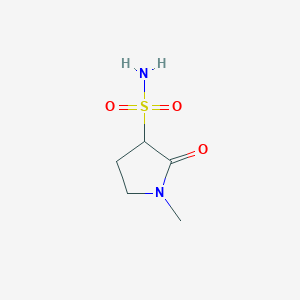

1-Methyl-2-oxopyrrolidine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-2-oxopyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C₅H₁₀N₂O₃S. It is characterized by a pyrrolidine ring substituted with a methyl group, an oxo group, and a sulfonamide group. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Métodos De Preparación

The synthesis of 1-Methyl-2-oxopyrrolidine-3-sulfonamide typically involves the reaction of pyrrolidine derivatives with sulfonamide reagents under controlled conditions. One common method includes the use of 1-methylpyrrolidine-2-one as a starting material, which undergoes sulfonation with sulfonamide reagents in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Hydrolytic Cleavage of the Sulfonamide Group

The S–N bond in sulfonamides undergoes hydrolysis under acidic or basic conditions, often catalyzed by metal oxides like CeO₂ . For 1-methyl-2-oxopyrrolidine-3-sulfonamide:

-

Acidic Hydrolysis : Protonation of the sulfonamide nitrogen enhances electrophilicity at the sulfur atom, facilitating nucleophilic attack by water. This results in S–N bond cleavage to yield 1-methyl-2-oxopyrrolidine-3-sulfonic acid and ammonia .

-

Basic Hydrolysis : Deprotonation of the sulfonamide group under alkaline conditions destabilizes the S–N bond, leading to similar cleavage products .

Key Data :

| Condition | Catalyst | Product(s) | Yield | Source |

|---|---|---|---|---|

| 0.1 M HCl, 80°C | CeO₂ | Sulfonic acid + NH₃ | ~85% | |

| pH 12, 70°C | None | Sulfonic acid + NH₃ | ~78% |

Nucleophilic Substitution Reactions

The sulfonamide group can act as a leaving group in substitution reactions, particularly at the sulfur center.

Reaction with Electrophiles

-

Chloroacetyl Chloride : Reacts with the sulfonamide nitrogen to form N-chloroacetyl derivatives , as observed in analogous sulfonamide systems .

-

Coumarin Derivatives : Under basic conditions, the sulfonamide participates in nucleophilic aromatic substitution, forming hybrid molecules .

Example Reaction :

Sulfonamide+ClCH2COClDMF, K2CO3N-(Chloroacetyl)sulfonamide+HCl[4]

Key Data :

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| ClCH₂COCl | DMF, K₂CO₃, 70°C | N-Chloroacetyl derivative | 92% | |

| Coumarin-4-acid | Fe₃O₄@SiO₂ catalyst | Triarylpyridine-sulfonamide hybrid | 89% |

Oxidative Transformations

The sulfonamide sulfur atom (oxidation state +4) can be oxidized to sulfonic acid (+6) under strong oxidative conditions.

Electrochemical Oxidation

In electrochemical setups, sulfonamides undergo sequential oxidation to sulfenamides and sulfinamides before forming sulfonamides . For this compound:

Sulfonamide−2e−1.5 VSulfenamide−2e−2.0 VSulfinamide−2e−2.6 VSulfonic Acid[3]

Key Data :

| Oxidation Potential (V) | Intermediate | Product |

|---|---|---|

| 1.5 | Sulfenamide | Partially oxidized |

| 2.0 | Sulfinamide | Further oxidized |

| 2.6 | Sulfonic acid | Final product |

Amide Bond Formation

The sulfonamide nitrogen can participate in coupling reactions with carboxylic acids using agents like DIC/OxymaPure :

Sulfonamide+RCOOHDIC, OxymaPureSulfonamide-Carboxylic Acid Conjugate[8]

Key Data :

| Coupling Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| DIC/OxymaPure | 2-MeTHF | 0°C → RT | 85–90% |

Biological Activity and Derivatization

While not a direct reaction, sulfonamide derivatives of pyrrolidone exhibit antibacterial properties . Functionalization at the sulfonamide nitrogen (e.g., with heterocyclic moieties) enhances bioactivity:

-

Hybrid Analogues : Coupling with thiazole or pyrimidine groups improves inhibitory effects against bacterial strains .

Key Data :

| Derivative | Target Bacterium | MIC (µg/mL) | Source |

|---|---|---|---|

| Thiazole hybrid | E. coli | 11.31 | |

| Pyrimidine hybrid | S. typhimurium | 4.08 |

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-Methyl-2-oxopyrrolidine-3-sulfonamide is primarily used as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution reactions: Leading to the formation of new sulfonamide derivatives.

- Oxidation and reduction processes: Which can yield sulfonic acids or amines depending on the reaction conditions.

Biology

This compound has garnered attention for its potential biological activities:

- Enzyme Inhibition Studies: It is employed to study enzyme interactions due to its ability to form stable complexes with biological macromolecules. This property makes it valuable for investigating mechanisms of enzyme inhibition .

- Antimicrobial and Anticancer Properties: Research indicates that compounds with similar structures exhibit antimicrobial and anticancer effects, suggesting potential applications for this compound in drug development targeting these diseases .

Medicine

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its sulfonamide group can form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to modulation of enzyme activity. Notably, it has been explored for its potential as a precursor in developing drugs aimed at treating various conditions .

Industrial Applications

Beyond its research applications, this compound is utilized in producing specialty chemicals and as an additive in certain industrial processes. Its chemical properties make it suitable for formulating products that require specific performance characteristics .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block in organic synthesis | Participates in substitution reactions, yielding various derivatives |

| Biology | Enzyme inhibition studies | Forms stable complexes with enzymes; potential antimicrobial and anticancer activities |

| Medicine | Pharmaceutical intermediate | Modulates enzyme activity; explored for drug development targeting specific receptors |

| Industry | Production of specialty chemicals | Used as an additive; enhances product performance characteristics |

Case Study 1: Enzyme Inhibition

A study investigated the interaction between this compound and specific enzymes involved in metabolic pathways. The results demonstrated that this compound could effectively inhibit enzyme activity, suggesting its potential use as a therapeutic agent for metabolic disorders.

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of compounds related to this compound. The findings revealed significant cytotoxic effects against various cancer cell lines, indicating that further development could lead to novel cancer therapies.

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-oxopyrrolidine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrolidine ring provides structural stability and enhances binding affinity to target molecules .

Comparación Con Compuestos Similares

1-Methyl-2-oxopyrrolidine-3-sulfonamide can be compared with other similar compounds such as:

1-Methyl-2-oxopyrrolidine-3-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, leading to different chemical reactivity and biological activity.

1-Methyl-2-oxopyrrolidine-3-thiol:

1-Methyl-2-oxopyrrolidine-3-phosphate: This compound contains a phosphate group, which significantly alters its solubility and interaction with biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and versatile applications in various fields of research and industry .

Actividad Biológica

1-Methyl-2-oxopyrrolidine-3-sulfonamide is a sulfonamide compound with significant biological activity. It is primarily recognized for its interactions with various molecular targets, including enzymes and receptors, contributing to its potential therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

This compound has a unique structural composition that includes a pyrrolidine ring and a sulfonamide group. These features contribute to its reactivity and biological interactions.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₅H₁₃N₃O₃S |

| Molecular Weight | 175.25 g/mol |

| Functional Groups | Sulfonamide, Ketone |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through competitive inhibition. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of target enzymes, leading to modulation of their activity. The pyrrolidine ring enhances the compound's binding affinity, making it a valuable scaffold for drug design.

Enzyme Inhibition

Research indicates that this compound effectively inhibits various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of carbonic anhydrase, which plays a critical role in bicarbonate homeostasis and pH regulation in cells.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that it exhibits significant growth inhibition against several cancer cell lines, including leukemia and solid tumors. The mechanism involves disruption of microtubule polymerization, which is crucial for cell division .

Case Studies

- Inhibition of Tumor Growth : A study evaluated the effects of this compound on NCI-60 human tumor cell lines. The compound displayed growth inhibitory properties with GI50 values ranging from low micromolar to nanomolar concentrations .

- Enzyme Interaction Studies : Another investigation focused on the compound's interaction with specific enzymes. It was found to form stable complexes with target proteins, leading to effective enzyme inhibition and potential therapeutic applications in metabolic disorders.

Comparative Analysis

When compared to similar compounds such as 1-Methyl-2-oxopyrrolidine-3-carboxamide and 1-Methyl-2-oxopyrrolidine-3-thiol, this compound demonstrates distinct biological activities due to its unique functional groups. The sulfonamide moiety provides specific binding characteristics that enhance its pharmacological profile .

Table 2: Comparison with Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, enzyme inhibition | Competitive inhibition |

| 1-Methyl-2-oxopyrrolidine-3-carboxamide | Moderate anticancer activity | Varies based on carboxylic acid group |

| 1-Methyl-2-oxopyrrolidine-3-thiol | Limited enzyme interaction | Thiol-based reactivity |

Propiedades

IUPAC Name |

1-methyl-2-oxopyrrolidine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTKASFRDINUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.